molecular formula C7H5BrN2O B1446592 6-Bromoimidazo[1,2-a]pyridin-2-ol CAS No. 1506471-03-9

6-Bromoimidazo[1,2-a]pyridin-2-ol

Cat. No.: B1446592
CAS No.: 1506471-03-9
M. Wt: 213.03 g/mol
InChI Key: KAVQXCCNDPCXOW-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridin-2-ol is a heterocyclic compound with the molecular formula C7H5BrN2O. It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic system containing both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under specific reaction conditions. This process typically involves the use of solvents such as toluene or ethyl acetate and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted imidazo[1,2-a]pyridin-2-ol derivatives, while cyclization reactions can produce more complex fused heterocycles .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, which lacks the bromine and hydroxyl groups.

    6-Chloroimidazo[1,2-a]pyridin-2-ol: A similar compound with a chlorine atom instead of bromine.

    2-Phenylimidazo[1,2-a]pyridine: A derivative with a phenyl group at the 2-position.

Uniqueness

6-Bromoimidazo[1,2-a]pyridin-2-ol is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom provides a site for further functionalization, while the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-6-9-7(11)4-10(6)3-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVQXCCNDPCXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506471-03-9
Record name 6-bromoimidazo[1,2-a]pyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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